

In-Depth Technical Guide: 6-bromo-5-methyl-1H-indole

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Compound of Interest

Compound Name: 6-bromo-5-methyl-1H-indole

Cat. No.: B1337414

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Core Compound Identification

Chemical Name: **6-bromo-5-methyl-1H-indole**

CAS Number: 248602-16-6

Physicochemical Data

A summary of the key physicochemical properties of **6-bromo-5-methyl-1H-indole** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrN	ChemBK[1]
Molar Mass	210.07 g/mol	ChemBK[1]
Predicted Boiling Point	328.5 ± 22.0 °C	ChemBK[1]
Predicted Density	1.563 g/cm ³	ChemBK[1]

Commercial Suppliers

6-bromo-5-methyl-1H-indole is available from various chemical suppliers. Researchers can source this compound from the following vendors, among others:

- Parchem
- BLD Pharm
- A list of global suppliers can also be found on ChemicalBook.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-bromo-5-methyl-1H-indole** is not readily available in the public domain, its synthesis can be inferred from established methods for analogous indole derivatives. The Fischer indole synthesis is a common and versatile method for creating indole rings from a phenylhydrazine and an aldehyde or ketone.

A plausible synthetic approach for **6-bromo-5-methyl-1H-indole** would involve the reaction of (4-bromo-3-methylphenyl)hydrazine with a suitable acetaldehyde equivalent under acidic conditions.

General Experimental Protocol for Fischer Indole Synthesis (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of **6-bromo-5-methyl-1H-indole**.

Materials:

- (4-bromo-3-methylphenyl)hydrazine hydrochloride
- Acetaldehyde diethyl acetal
- Polyphosphoric acid (or another suitable acid catalyst like sulfuric acid or zinc chloride)
- Ethanol
- Dichloromethane

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- A mixture of (4-bromo-3-methylphenyl)hydrazine hydrochloride (1 equivalent) and acetaldehyde diethyl acetal (1.2 equivalents) in ethanol is stirred at room temperature for 1-2 hours to form the hydrazone.
- The solvent is removed under reduced pressure.
- The resulting crude hydrazone is added portion-wise to pre-heated polyphosphoric acid at 100-120°C with vigorous stirring.
- The reaction mixture is maintained at this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
- The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **6-bromo-5-methyl-1H-indole**.

Reactivity and Potential Applications in Drug Discovery

The bromine atom at the 6-position of the indole ring is a key functional group that allows for a variety of synthetic transformations, making **6-bromo-5-methyl-1H-indole** a valuable building

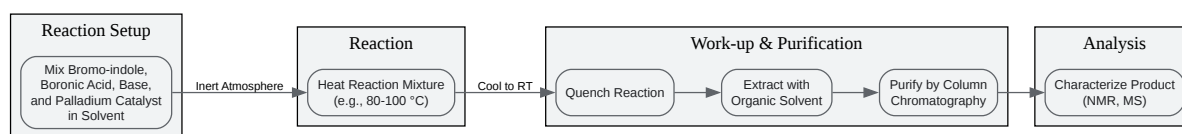
block in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom can be readily substituted with various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for generating molecular diversity and synthesizing complex molecules with potential biological activity.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction involving a bromo-indole derivative.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Biological Signaling Pathways

While specific studies on the biological activity of **6-bromo-5-methyl-1H-indole** are limited, the broader class of bromo-indole derivatives has been shown to interact with various biological targets and signaling pathways implicated in cancer and other diseases. The indole scaffold is a common feature in molecules that modulate the activity of kinases, which are key regulators of cellular signaling.

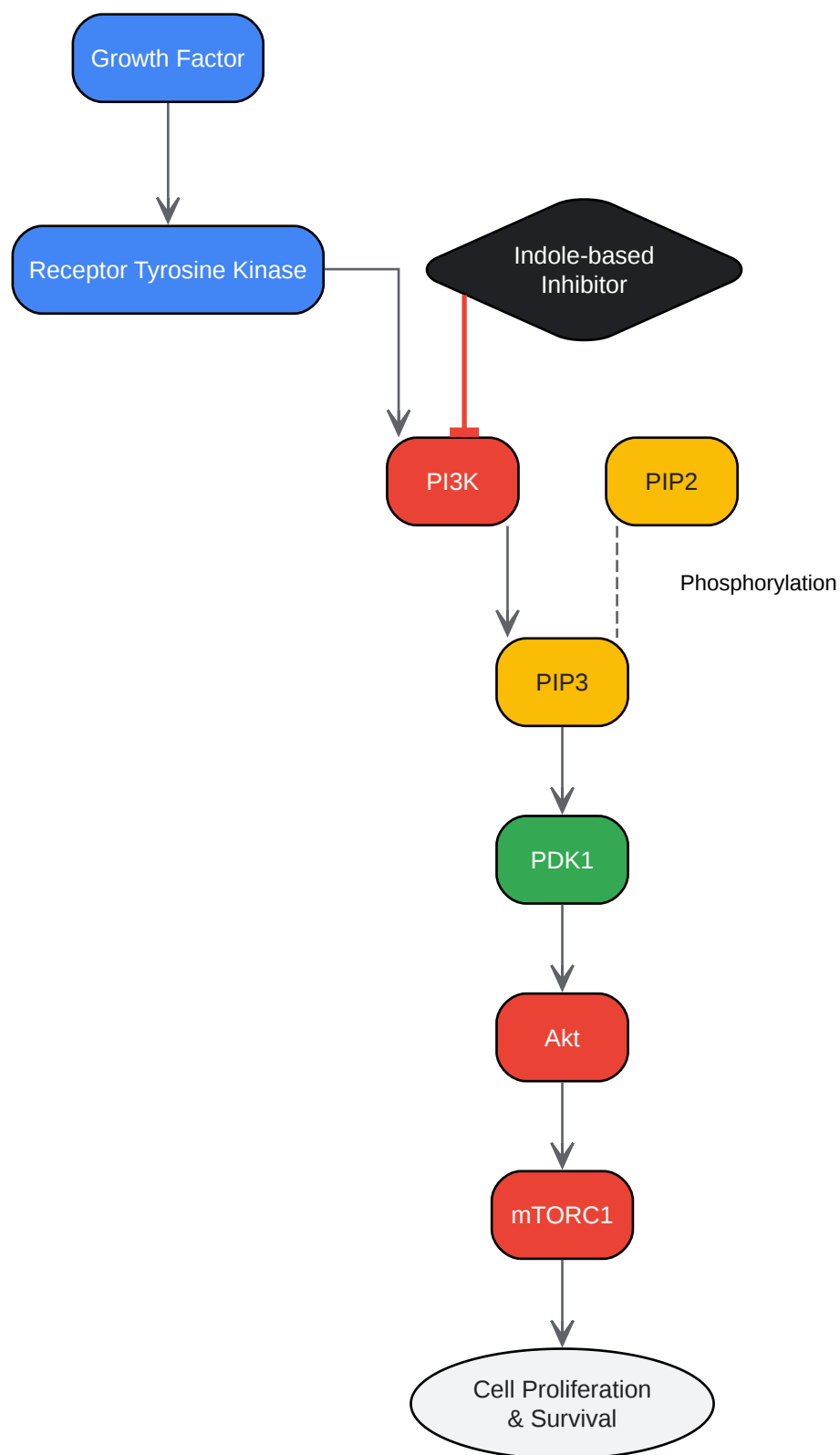
Potential Target: PI3K/Akt/mTOR Signaling Pathway

Indole compounds have been identified as modulators of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation

is a hallmark of many cancers. Bromo-indole derivatives could potentially act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and the potential point of inhibition by a hypothetical indole-based inhibitor.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by an indole derivative.

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References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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